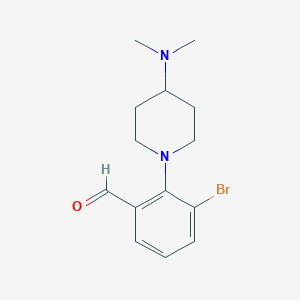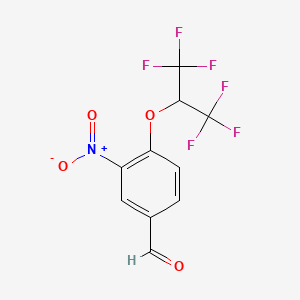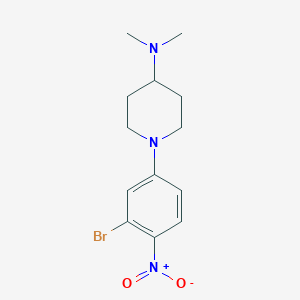
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid
概要
説明
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl-protected amine, a cyclopentyl group, and a fluorophenyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxycarbonyl-protected amine: The starting material, cyclopentylamine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected cyclopentylamine.
Introduction of the fluorophenyl group: The protected amine is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.
Formation of the boronic acid group: The final step involves the reaction of the intermediate with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the desired boronic acid compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Boronic ester or boronic anhydride.
Reduction: Boronate ester.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used to develop boron-containing drugs with potential therapeutic applications.
Medicine
In medicine, boronic acid derivatives have shown promise as protease inhibitors, and this compound may be explored for similar applications. Its unique structure allows it to interact with specific biological targets, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its boronic acid group can facilitate the formation of boron-containing polymers with unique properties.
作用機序
The mechanism of action of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the tert-butoxycarbonyl-protected amine can be deprotected under specific conditions to reveal the active amine group.
類似化合物との比較
Similar Compounds
(4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a cyclopentyl group.
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(4-(((Tert-butoxycarbonyl)(ethyl)amino)methyl)-2-fluorophenyl)boronic acid: Similar structure but with an ethyl group instead of a cyclopentyl group.
Uniqueness
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
特性
IUPAC Name |
[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18(22)23)15(19)10-12/h8-10,13,22-23H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYHISJKBGZKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















